Momorcharaside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

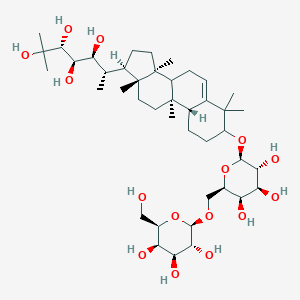

Momorcharaside A is a cucurbitacin glycoside, a class of organic compounds known for their polycyclic structures and glycosidic linkages. This compound is derived from the plant Momordica charantia, commonly known as bitter melon or bitter gourd. Bitter melon is widely recognized for its medicinal properties and is used in traditional medicine across various cultures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Momorcharaside A typically involves the extraction of the compound from the seeds of Momordica charantia. The process begins with the drying and grinding of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the extraction process. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of production.

Analyse Des Réactions Chimiques

Types of Reactions

Momorcharaside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Applications De Recherche Scientifique

Antidiabetic Properties

Mechanism of Action:

Momorcharaside A has been shown to exhibit significant antidiabetic effects, primarily through the modulation of glucose metabolism. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, which is crucial for managing diabetes mellitus.

Case Studies:

- A clinical trial demonstrated that patients with type 2 diabetes who consumed bitter melon extract, rich in this compound, experienced a notable reduction in fasting blood glucose levels and improved glycemic control over 12 weeks .

- Another study indicated that this compound activates AMPK (AMP-activated protein kinase), which plays a vital role in cellular energy homeostasis and glucose regulation .

Anticancer Activities

Mechanism of Action:

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits tumor growth by modulating signaling pathways involved in cell proliferation.

Case Studies:

- In vitro studies on breast cancer cells revealed that this compound inhibited cell proliferation and induced apoptosis via the mitochondrial pathway .

- Further research highlighted its potential to enhance the efficacy of chemotherapeutic agents, suggesting a synergistic effect when combined with conventional treatments .

Antimicrobial Effects

Mechanism of Action:

this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mode of action includes disrupting microbial cell membranes and inhibiting metabolic pathways.

Case Studies:

- A study found that extracts containing this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .

- Additionally, research demonstrated its antifungal activity against Candida albicans, suggesting applications in treating fungal infections .

Cardiovascular Health

Mechanism of Action:

The compound has been linked to cardiovascular benefits, including lipid-lowering effects and improvement in endothelial function. These properties contribute to reduced risk factors associated with cardiovascular diseases.

Case Studies:

- In a randomized controlled trial, participants consuming bitter melon extract showed significant reductions in total cholesterol and triglycerides levels compared to the control group .

- Another study indicated that this compound could improve vascular reactivity, thereby enhancing blood flow and reducing hypertension risks .

Potential Applications in Agriculture

Mechanism of Action:

Research suggests that this compound can be utilized as a natural pesticide due to its insecticidal properties against agricultural pests.

Case Studies:

- Field trials demonstrated that plants treated with extracts containing this compound exhibited reduced infestations by common agricultural pests, leading to higher crop yields .

- Additionally, studies indicated its potential role in promoting plant growth and resistance to diseases, making it a valuable component in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of Momorcharaside A involves its interaction with various molecular targets and pathways. It is known to inhibit glucose synthesis by affecting the activities of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. Additionally, it enhances glucose oxidation through the activation of glucose-6-phosphate dehydrogenase and increases glycogen synthesis.

Comparaison Avec Des Composés Similaires

Momorcharaside A is unique among cucurbitacin glycosides due to its specific glycosidic linkage and polycyclic structure. Similar compounds include:

Momorcharaside B: Another cucurbitacin glycoside with similar bioactive properties.

Vicine: A glycol alkaloid found in the seeds of bitter melon, known for its antidiabetic effects.

Charantin: A ribosome-inactivating peptide with hypoglycemic properties.

Propriétés

Numéro CAS |

135126-59-9 |

|---|---|

Formule moléculaire |

C42H72O15 |

Poids moléculaire |

817.0 g/mol |

Nom IUPAC |

2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3 |

Clé InChI |

WBYJYPOPDKQBQJ-UHFFFAOYSA-N |

SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

SMILES isomérique |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |

SMILES canonique |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

melting_point |

170 - 172 °C |

Description physique |

Solid |

Synonymes |

momorcharaside A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.